1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 217803-89-9
VCID: VC0054213
InChI: InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14-/t11?,15-,19-/m1/s1
SMILES: CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C
Molecular Formula: C22H27N5O10S2
Molecular Weight: 585.6 g/mol

1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

CAS No.: 217803-89-9

Reference Standards

VCID: VC0054213

Molecular Formula: C22H27N5O10S2

Molecular Weight: 585.6 g/mol

1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate - 217803-89-9

CAS No. 217803-89-9
Product Name 1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Molecular Formula C22H27N5O10S2
Molecular Weight 585.6 g/mol
IUPAC Name 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C22H27N5O10S2/c1-9(2)35-22(32)37-11(4)36-20(31)16-12(6-34-10(3)28)7-38-19-15(18(30)27(16)19)25-17(29)14(26-33-5)13-8-39-21(23)24-13/h8-9,11,15,19H,6-7H2,1-5H3,(H2,23,24)(H,25,29)/b26-14-/t11?,15-,19-/m1/s1
Standard InChIKey JRBKWVHQXXREQH-KMMUMHRISA-N
Isomeric SMILES CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)N)COC(=O)C
SMILES CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C
Canonical SMILES CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC(=O)C
Synonyms (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester;
PubChem Compound 10627156
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator